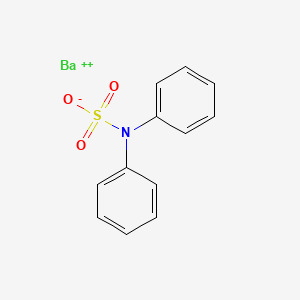
barium(2+);N,N-diphenylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Sulfamato de bario(2+);N,N-difenilo es un compuesto químico que consiste en un ion bario (Ba²⁺) y N,N-difenilsulfamato. Este compuesto es conocido por sus propiedades únicas y aplicaciones en diversos campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sulfamato de bario(2+);N,N-difenilo típicamente involucra la reacción de sales de bario con ácido N,N-difenilsulfámico. La reacción se lleva a cabo en un medio acuoso, y el producto se precipita fuera de la solución. Las condiciones de reacción, tales como la temperatura y el pH, se controlan cuidadosamente para asegurar la pureza y el rendimiento del producto.
Métodos de producción industrial
En entornos industriales, la producción de Sulfamato de bario(2+);N,N-difenilo implica reacciones a gran escala utilizando reactivos de alta pureza. El proceso incluye pasos como la mezcla, el calentamiento y la filtración para obtener el producto final. Las técnicas avanzadas como las microemulsiones y los reactores de disco giratorio se emplean para controlar el tamaño y la forma de las partículas del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El Sulfamato de bario(2+);N,N-difenilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede reducirse utilizando agentes reductores adecuados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y diversos ácidos y bases para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan en función del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El Sulfamato de bario(2+);N,N-difenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluyendo su uso como agente de diagnóstico.
Industria: Se utiliza en la producción de materiales avanzados y como catalizador en ciertos procesos industriales
Mecanismo De Acción
El mecanismo de acción del Sulfamato de bario(2+);N,N-difenilo involucra su interacción con objetivos moleculares y vías específicas. El ion bario (Ba²⁺) puede interactuar con varios componentes celulares, afectando procesos como el transporte de iones y la actividad enzimática. La porción de N,N-difenilsulfamato puede interactuar con proteínas y otras biomoléculas, influenciando su función y actividad .
Comparación Con Compuestos Similares
Compuestos similares
Sulfato de bario: Se utiliza como agente de contraste en imágenes médicas.
Cloruro de bario: Se utiliza comúnmente en aplicaciones de laboratorio e industriales.
Ácido N,N-difenilsulfámico: Un precursor en la síntesis de Sulfamato de bario(2+);N,N-difenilo.
Singularidad
El Sulfamato de bario(2+);N,N-difenilo es único debido a su combinación específica de bario y N,N-difenilsulfamato, que le confiere propiedades químicas y físicas distintas. Sus aplicaciones en diversos campos, como la química, la biología y la industria, resaltan su versatilidad e importancia .
Propiedades
Fórmula molecular |
C12H10BaNO3S+ |
|---|---|
Peso molecular |
385.61 g/mol |
Nombre IUPAC |
barium(2+);N,N-diphenylsulfamate |
InChI |
InChI=1S/C12H11NO3S.Ba/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,14,15,16);/q;+2/p-1 |
Clave InChI |
VEJZVCYJTNIIBP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


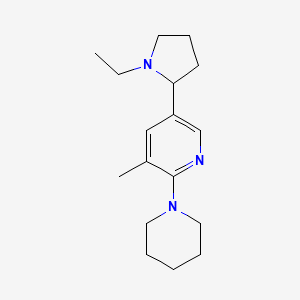
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
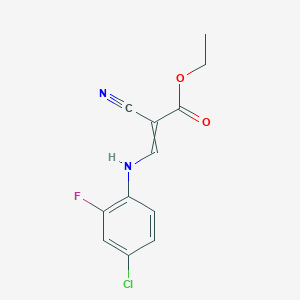
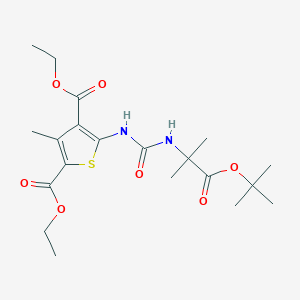
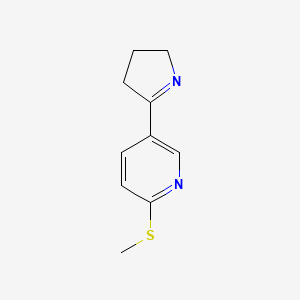

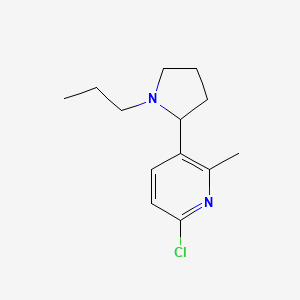
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
